5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile
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Overview
Description
5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivatives family, which are known for their significant biological activities and applications in medicinal chemistry . The unique structure of this compound, combining an indole moiety with a spiro-pyrrole system, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with suitable nitriles and amines under acidic or basic conditions can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and spirocyclic compounds, such as:
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
Uniqueness
The uniqueness of 5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O3 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-amino-7'a-hydroxy-3'a-methyl-2',5-dioxospiro[1H-pyrrole-4,3'-4,5,6,7-tetrahydro-1H-indole]-3-carbonitrile |
InChI |
InChI=1S/C13H16N4O3/c1-11-4-2-3-5-12(11,20)17-10(19)13(11)7(6-14)8(15)16-9(13)18/h20H,2-5,15H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
BFMIBMWCULQSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(NC(=O)C23C(=C(NC3=O)N)C#N)O |
Origin of Product |
United States |
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